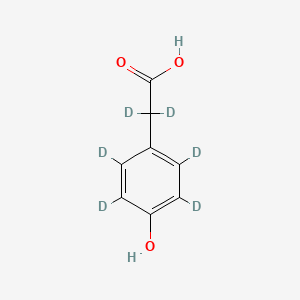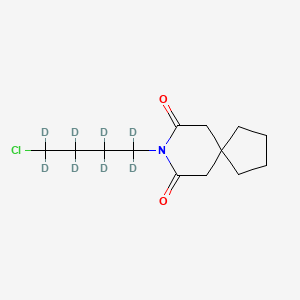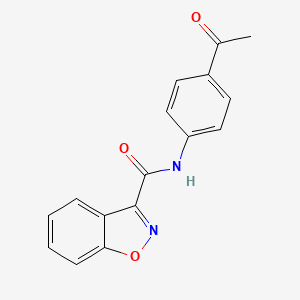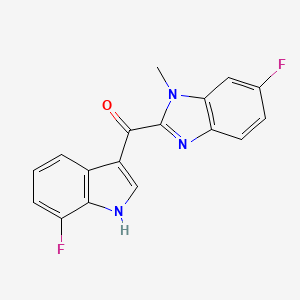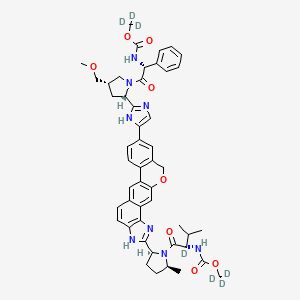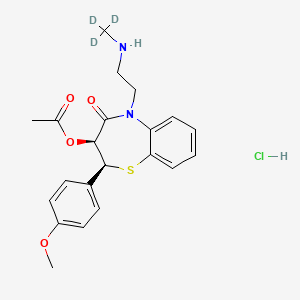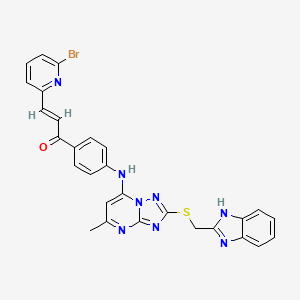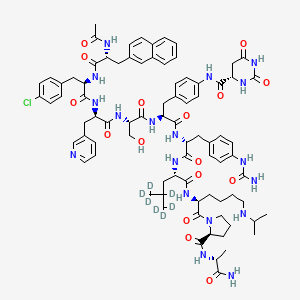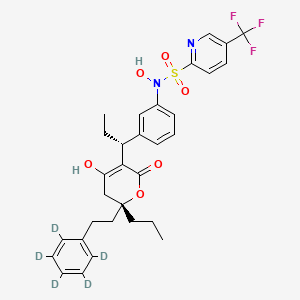
N-Hydroxy Tipranavir-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxy Tipranavir-d5 is a labeled analogue of N-Hydroxy Tipranavir, which is a potential metabolite of Tipranavir. It is primarily used in proteomics research and has a molecular formula of C31H28D5F3N2O6S and a molecular weight of 623.69 .
Métodos De Preparación
The synthesis of N-Hydroxy Tipranavir-d5 involves the incorporation of deuterium atoms into the molecular structure of N-Hydroxy Tipranavir. The specific synthetic routes and reaction conditions for this compound are not widely documented in public literature. it is typically produced in specialized laboratories equipped to handle stable isotopes and complex organic synthesis .
Análisis De Reacciones Químicas
N-Hydroxy Tipranavir-d5, like its parent compound Tipranavir, can undergo various chemical reactions. These include:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
N-Hydroxy Tipranavir-d5 is used extensively in scientific research, particularly in the field of proteomics. Its applications include:
Chemistry: Used as a reference standard in mass spectrometry to study the metabolism of Tipranavir.
Biology: Helps in understanding the biological pathways and interactions of Tipranavir.
Medicine: Assists in the development of new therapeutic strategies for diseases such as HIV.
Industry: Used in the production of stable isotope-labeled compounds for various industrial applications .
Mecanismo De Acción
N-Hydroxy Tipranavir-d5, like Tipranavir, is a non-peptidic protease inhibitor. It inhibits the processing of viral Gag and Gag-Pol polyproteins in HIV-1 infected cells, preventing the formation of mature virions. This inhibition is achieved by binding to the active site of the protease enzyme, thereby blocking its activity .
Comparación Con Compuestos Similares
N-Hydroxy Tipranavir-d5 is unique due to its deuterium labeling, which makes it distinct from other similar compounds. Some similar compounds include:
Tipranavir: The parent compound, used in combination with ritonavir to treat HIV.
Tipranavir-d4: Another labeled analogue of Tipranavir, with four deuterium atoms.
Tipranavir-API: The active pharmaceutical ingredient form of Tipranavir
These compounds share similar structures and functions but differ in their specific applications and labeling.
Propiedades
Fórmula molecular |
C31H33F3N2O6S |
|---|---|
Peso molecular |
623.7 g/mol |
Nombre IUPAC |
N-hydroxy-N-[3-[(1R)-1-[(2R)-4-hydroxy-6-oxo-2-[2-(2,3,4,5,6-pentadeuteriophenyl)ethyl]-2-propyl-3H-pyran-5-yl]propyl]phenyl]-5-(trifluoromethyl)pyridine-2-sulfonamide |
InChI |
InChI=1S/C31H33F3N2O6S/c1-3-16-30(17-15-21-9-6-5-7-10-21)19-26(37)28(29(38)42-30)25(4-2)22-11-8-12-24(18-22)36(39)43(40,41)27-14-13-23(20-35-27)31(32,33)34/h5-14,18,20,25,37,39H,3-4,15-17,19H2,1-2H3/t25-,30-/m1/s1/i5D,6D,7D,9D,10D |
Clave InChI |
YEVFABAGWJZFRK-LFWCKQPTSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@]2(CC(=C(C(=O)O2)[C@H](CC)C3=CC(=CC=C3)N(O)S(=O)(=O)C4=NC=C(C=C4)C(F)(F)F)O)CCC)[2H])[2H] |
SMILES canónico |
CCCC1(CC(=C(C(=O)O1)C(CC)C2=CC(=CC=C2)N(O)S(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)O)CCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



